2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid
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Overview
Description
2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid is a complex organic compound that features a furo[3,2-b]pyridine core structure. This compound is notable for its tert-butyldimethylsilyloxy group, which provides unique chemical properties and reactivity. It is used in various fields of scientific research, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . This is followed by the formation of the furo[3,2-b]pyridine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or organolithium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, organolithium compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: This compound is explored for its potential therapeutic properties and as a precursor in drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group enhances its stability and reactivity, allowing it to participate in various biochemical pathways. The furo[3,2-b]pyridine core can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine
- (tert-Butyldimethylsiloxy)acetaldehyde
- ((3-((tert-Butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonic acid dimethyl ester
Uniqueness
2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid is unique due to its specific combination of the furo[3,2-b]pyridine core and the tert-butyldimethylsilyloxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4Si/c1-15(2,3)21(4,5)19-9-11-7-12-13(20-11)6-10(8-16-12)14(17)18/h6-8H,9H2,1-5H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAAHOPBWVHPDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674091 |
Source
|
Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-49-2 |
Source
|
Record name | 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]furo[3,2-b]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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